molecular formula C19H19N3OS B2743865 1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034422-14-3

1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B2743865
CAS RN: 2034422-14-3
M. Wt: 337.44
InChI Key: AQICMXAPMMHJLE-UHFFFAOYSA-N
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Description

1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C19H19N3OS and its molecular weight is 337.44. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

  • Pyrazole derivatives containing 2-methylquinoline ring systems have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds, including diversely substituted ethanones, demonstrate potent antimicrobial properties, suggesting potential applications in developing new antibacterial agents (Raju et al., 2016).

Antituberculosis and Cytotoxicity

  • A series of 3-heteroarylthioquinoline derivatives have been synthesized and screened for their in vitro activity against Mycobacterium tuberculosis. Among these, specific derivatives were found to be highly active against MTB, indicating their potential use in antituberculosis therapy. These compounds also displayed no toxic effects against mouse fibroblast cell lines, suggesting a favorable cytotoxicity profile (Chitra et al., 2011).

Synthetic Methodologies

  • Research on the synthesis of various heterocyclic compounds, including pyrazolyl triazoloisoquinoline and thiadiazolyl isoquinoline derivatives, has been conducted. These studies explore the reactivity of certain precursors under different conditions, highlighting advanced synthetic techniques that could be applicable to the synthesis of the specified compound (Hassaneen et al., 2011).

Photophysical Studies

  • Investigations into the photophysical properties of dihydroquinazolinone derivatives have been reported. These studies, focusing on their spectral and photophysical characteristics, could provide insights into the potential optical applications of related compounds (Pannipara et al., 2017).

properties

IUPAC Name

1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-21-11-15(10-20-21)18-13-22(12-14-5-2-3-7-17(14)18)19(23)9-16-6-4-8-24-16/h2-8,10-11,18H,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQICMXAPMMHJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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